N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrazolo[1,5-a]pyridine core linked to a benzo[c][1,2,5]thiadiazole-sulfonamide moiety. This compound exhibits structural complexity due to its bicyclic framework and sulfonamide functional group, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-4,6,9,17H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMVKSGCICMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action may depend on the identified targets and the biochemical context within which the compound operates .
Biochemical Pathways
Once the targets of the compound are identified, it would be possible to map out the biochemical pathways that are likely to be affected .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects .
Biological Activity
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a complex structure that allows for various interactions with biological systems, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a tetrahydropyrazolo[1,5-a]pyridine unit. This unique combination contributes to its diverse biological activity. The molecular formula is C_{14}H_{15}N_{5}O_{2}S with a molecular weight of approximately 305.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that it may act as an antiviral agent , particularly against hepatitis B virus (HBV), by functioning as a core protein allosteric modulator (CpAM). This mechanism involves binding to the viral core protein and inhibiting its assembly, thereby preventing viral replication.
Antiviral Activity
In studies focusing on antiviral properties, the compound has demonstrated significant efficacy against HBV. It inhibits viral replication through its interaction with the viral core protein. This mechanism is crucial for developing new antiviral therapies targeting HBV .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives are known for their antimicrobial properties; thus, this compound may exhibit similar effects against various bacterial and fungal strains. Preliminary studies indicate that modifications in the thiadiazole ring can enhance antimicrobial efficacy .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological activities of related compounds. For instance:
- A study showed that derivatives of thiadiazole exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Another investigation into pyrazolo compounds highlighted their potential as enzyme inhibitors and their interactions with various biological macromolecules, which could extend to the compound .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has shown promise as a pharmacological agent. Its structural components suggest potential activity against various biological targets.
Anticancer Activity:
Recent studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer . The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties:
There is emerging evidence that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria . The sulfonamide group is particularly noted for enhancing antibacterial activity.
Neuropharmacology
The tetrahydropyrazolo moiety is known for its neuroactive properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study:
A recent investigation into the effects of this compound on neuroinflammation revealed promising results in reducing markers associated with neurodegeneration in animal models . This positions the compound as a candidate for further development in treating conditions such as Alzheimer’s disease.
Drug Development
The unique structure of this compound allows for modifications that could enhance its pharmacokinetic properties. Researchers are exploring various analogs to improve solubility and bioavailability while maintaining efficacy .
Biochemical Research
This compound can also serve as a biochemical probe to study specific enzyme interactions and pathways within cells. Its ability to selectively inhibit certain enzymes makes it valuable for elucidating biochemical mechanisms in research settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Analysis
The compound’s pyrazolo[1,5-a]pyridine core distinguishes it from related analogs. For example:
- CHEMBL3355071 (N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1H-pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide) contains a pyrazolo[1,5-a]pyrazine core instead of pyridine, introducing an additional nitrogen atom in the six-membered ring.
- Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and its anti-isomer (ANTI) feature a pyrimidine ring, which influences stereochemical stability and dearomatization behavior, as shown via NMR studies .
Stereochemical Considerations
The stereochemistry of substituents significantly impacts biological activity. For instance, SYN and ANTI isomers of ethyl 5,7-dimethyl derivatives exhibit distinct NMR profiles and conformational stability, suggesting that stereochemical variations in the target compound could modulate its pharmacokinetics or target affinity .
Sulfonamide Functionalization
The benzo[c][1,2,5]thiadiazole-sulfonamide group in the target compound contrasts with the benzenesulfonamide group in CHEMBL3355071.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Relevance (Inferred) |
|---|---|---|---|
| N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | Pyrazolo[1,5-a]pyridine | Benzo[c][1,2,5]thiadiazole-sulfonamide | Kinase inhibition, enzyme modulation |
| CHEMBL3355071 | Pyrazolo[1,5-a]pyrazine | N,N-Dimethylbenzenesulfonamide, pyrrolopyridine | Structural ligand (PDB: 4waf, 3K6) |
| Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) | Pyrazolo[1,5-a]pyrimidine | Ethyl ester, dimethyl groups | Model for stereochemical studies |
Research Findings and Implications
- CHEMBL3355071 has been studied as a ligand in protein-ligand complexes (e.g., PDB entries 4waf, 3K6), indicating its utility in structural biology. Its pyrrolopyridine substituent may enhance π-stacking interactions, a feature absent in the target compound .
- The thiadiazole-sulfonamide group in the target compound likely confers higher acidity to the sulfonamide proton compared to CHEMBL3355071, influencing solubility and target binding .
- Stereochemical studies on SYN/ANTI isomers highlight the importance of conformational rigidity in drug design, suggesting that similar principles apply to the target compound’s optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
- Methodology : The compound is synthesized via condensation reactions involving heterocyclic amines and sulfonamide precursors. For example, pyrazolo[1,5-a]pyridine derivatives can be prepared by reacting sodium salts of propenone derivatives with diazonium chlorides or heterocyclic amines under reflux conditions in ethanol or DMF . Key steps include refluxing intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone sodium salt) with sulfonamide-containing reagents, followed by recrystallization from ethanol/DMF mixtures (1:1) to purify the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., tetrahydropyrazolo-pyridine protons at δ 2.5–4.0 ppm, aromatic sulfonamide protons at δ 7.5–8.5 ppm) .
- FTIR : Confirms sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and heterocyclic C=N/C=C bonds (1600–1650 cm⁻¹) .
- HRMS/EI-MS : Validates molecular weight (e.g., [M+H]+ peaks for exact mass matching the formula) .
- Elemental Analysis : Ensures purity (>95% C, H, N, S content) .
Q. How do functional groups in this compound influence its reactivity?
- Methodology :
- The sulfonamide group participates in hydrogen bonding and acid-base reactions, affecting solubility in polar solvents (e.g., DMSO, aqueous buffers).
- The tetrahydropyrazolo-pyridine core undergoes electrophilic substitution at the C-3 position, enabling derivatization for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for regioisomeric byproducts?
- Methodology :
- Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers by correlating proton-carbon coupling patterns .
- X-ray crystallography provides unambiguous structural confirmation, as demonstrated for related pyrazolo-pyridine sulfonamides .
- For dynamic equilibria (e.g., azide-tetrazole), variable-temperature NMR or computational modeling (DFT) can identify dominant forms .
Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-inflammatory effects)?
- Methodology :
- COX-1/COX-2 Inhibition : Measure IC50 values using enzyme-linked immunosorbent assays (ELISA) with indomethacin as a positive control .
- Cell-Based Assays : Test cytotoxicity (via MTT assay) and IL-6/TNF-α suppression in LPS-stimulated macrophages .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for COX-2 (PDB ID: 5KIR) and validate with mutagenesis studies .
Q. How can computational methods optimize its pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.
- MD Simulations : Analyze stability in biological membranes (e.g., GROMACS with CHARMM36 forcefield) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzo-thiadiazole ring) with bioactivity .
Q. What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., from 45% to 72% for pyrazolo-pyridine cyclization) .
- Catalytic Systems : Employ Pd(OAc)₂ or CuI to facilitate C-N coupling in sulfonamide formation .
- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate pure fractions .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
